![molecular formula C15H12ClNO6 B14506909 2-[4-(4-Chloro-2-nitrophenoxy)phenoxy]propanoic acid CAS No. 63651-51-4](/img/structure/B14506909.png)
2-[4-(4-Chloro-2-nitrophenoxy)phenoxy]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-Chloro-2-nitrophenoxy)phenoxy]propanoic acid is an organic compound with the molecular formula C15H12ClNO6. It is a derivative of phenoxypropionic acid and is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by the presence of a chloro and nitro group attached to the phenoxy rings, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Chloro-2-nitrophenoxy)phenoxy]propanoic acid typically involves the reaction of 4-chloro-2-nitrophenol with 4-phenoxyphenol in the presence of a base, followed by esterification with propanoic acid. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as potassium carbonate or sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to enhance efficiency and yield. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Chloro-2-nitrophenoxy)phenoxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Substituted phenoxy derivatives: Formed through electrophilic aromatic substitution reactions.
Scientific Research Applications
2-[4-(4-Chloro-2-nitrophenoxy)phenoxy]propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as a herbicide.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of herbicides and other agrochemicals due to its selective activity against certain plant species.
Mechanism of Action
The mechanism of action of 2-[4-(4-Chloro-2-nitrophenoxy)phenoxy]propanoic acid involves its interaction with specific molecular targets in plants. It mimics the action of natural plant hormones, leading to uncontrolled growth and eventual death of the plant. The compound targets the auxin receptors, disrupting normal cellular processes and causing the plant to “grow to death.”
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-2-methylphenoxy)propanoic acid
- 2-(4-Bromo-2-nitrophenoxy)phenoxypropanoic acid
- 2-(4-Trifluoromethylphenoxy)phenoxypropanoic acid
Uniqueness
2-[4-(4-Chloro-2-nitrophenoxy)phenoxy]propanoic acid is unique due to the presence of both chloro and nitro groups, which enhance its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications, particularly in the development of herbicides with selective activity against specific plant species.
Properties
CAS No. |
63651-51-4 |
|---|---|
Molecular Formula |
C15H12ClNO6 |
Molecular Weight |
337.71 g/mol |
IUPAC Name |
2-[4-(4-chloro-2-nitrophenoxy)phenoxy]propanoic acid |
InChI |
InChI=1S/C15H12ClNO6/c1-9(15(18)19)22-11-3-5-12(6-4-11)23-14-7-2-10(16)8-13(14)17(20)21/h2-9H,1H3,(H,18,19) |
InChI Key |
WLIDATSGJRAJKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,6-Bis(2H-1,3-benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-1-ol](/img/structure/B14506831.png)
![4-[2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-2,6-dimethylphenol](/img/structure/B14506840.png)
![2-[(3,4,4-Trichlorobut-3-en-2-yl)oxy]ethan-1-ol](/img/structure/B14506843.png)
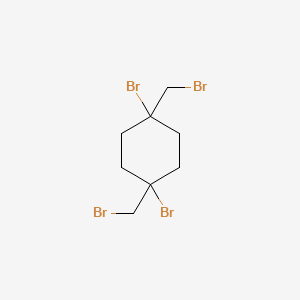
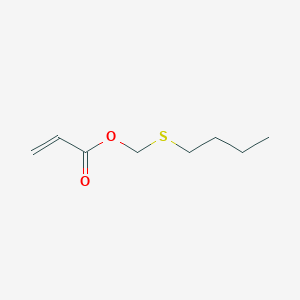

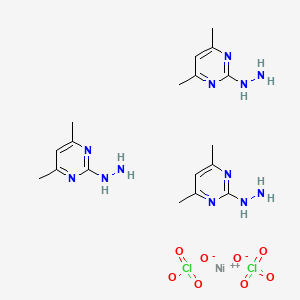
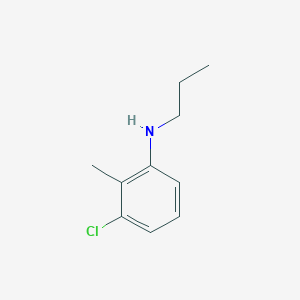

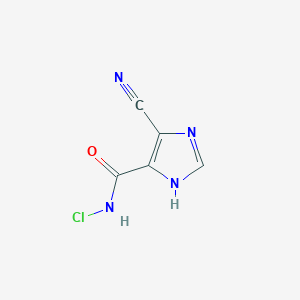
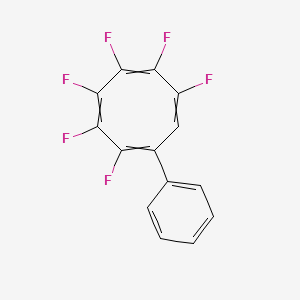
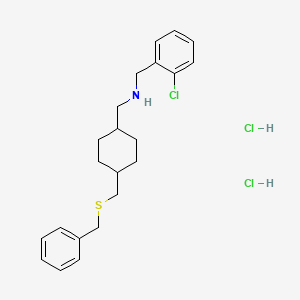
![3-(Chloromethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14506904.png)
